3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one can be synthesized through various methods. One common approach involves the hydrogenation of naphthyridine derivatives under specific conditions. For example, the hydrogenation of 2-naphthol can yield the desired compound .
Industrial Production Methods
Industrial production methods for 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one typically involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum on carbon to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can further hydrogenate the compound to yield fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .
Scientific Research Applications
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: This compound is similar in structure but has additional methyl groups, which can alter its chemical and biological properties.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: Another similar compound with a different ring structure and additional methyl groups.
Uniqueness
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11) |
InChI Key |
WKFCIAVGFNKGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1CNCC2 |
Origin of Product |
United States |
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